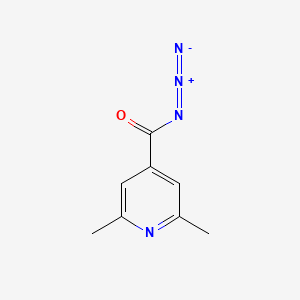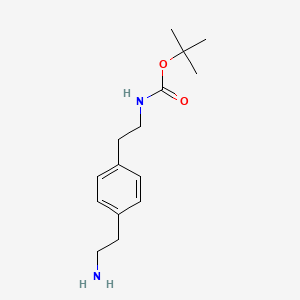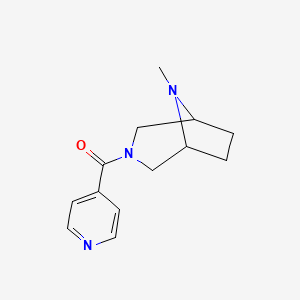
2,6-Dimethylisonicotinoyl azide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dimethylisonicotinoyl azide is an organic compound with the molecular formula C8H9N3O It is a derivative of isonicotinic acid, where the hydrogen atoms at positions 2 and 6 on the pyridine ring are replaced by methyl groups, and the carboxyl group is converted to an azide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,6-Dimethylisonicotinoyl azide can be synthesized through a multi-step process. One common method involves the conversion of 2,6-dimethylisonicotinic acid to its corresponding acid chloride using thionyl chloride. The acid chloride is then treated with sodium azide to yield this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2,6-Dimethylisonicotinoyl azide undergoes several types of chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Cycloaddition Reactions:
Common Reagents and Conditions
Substitution Reactions: Sodium azide (NaN3) is commonly used as a nucleophile in substitution reactions.
Reduction Reactions: Lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas (H2) are typical reducing agents.
Cycloaddition Reactions: Copper(I) catalysts are often used in the click reaction to facilitate the formation of triazoles.
Major Products Formed
Substitution Reactions: Various substituted derivatives depending on the nucleophile used.
Reduction Reactions: The primary amine derivative of this compound.
Cycloaddition Reactions: Triazole derivatives.
Aplicaciones Científicas De Investigación
2,6-Dimethylisonicotinoyl azide has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s derivatives are explored for potential pharmaceutical applications, including as intermediates in drug synthesis.
Material Science: It is used in the development of new materials, such as polymers and dendrimers, through click chemistry.
Mecanismo De Acción
The mechanism of action of 2,6-dimethylisonicotinoyl azide primarily involves its reactivity as an azide. The azide group is highly nucleophilic and can participate in various chemical reactions, such as nucleophilic substitution and cycloaddition. In biological systems, azides can inhibit enzymes by binding to their active sites, disrupting normal enzymatic activity .
Comparación Con Compuestos Similares
Similar Compounds
2,6-Dimethylisonicotinic acid: The precursor to 2,6-dimethylisonicotinoyl azide.
2,6-Dimethylisonicotinoyl chloride: An intermediate in the synthesis of this compound.
Other Organic Azides: Compounds such as phenyl azide and benzyl azide, which also contain the azide functional group.
Uniqueness
This compound is unique due to the presence of both methyl groups on the pyridine ring, which can influence its reactivity and the types of reactions it can undergo.
Propiedades
Número CAS |
63905-53-3 |
|---|---|
Fórmula molecular |
C8H8N4O |
Peso molecular |
176.18 g/mol |
Nombre IUPAC |
2,6-dimethylpyridine-4-carbonyl azide |
InChI |
InChI=1S/C8H8N4O/c1-5-3-7(4-6(2)10-5)8(13)11-12-9/h3-4H,1-2H3 |
Clave InChI |
UGLDUZIFHBWJHR-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=N1)C)C(=O)N=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Benzamide, N-[4-(1-benzoyl-3-piperidinyl)butyl]-N-methyl-](/img/structure/B13941321.png)

![Benzo[f]quinoline-2-carboxylicacid, 1-hydroxy-](/img/structure/B13941329.png)
![5-Chloro-2-({[(3-chloro-4-methylphenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B13941337.png)



![trans-4-({[Tert-butyl(diphenyl)silyl]oxy}methyl)cyclohexanol](/img/structure/B13941371.png)
![2-Chloro-1-(thieno[2,3-b]pyridin-3-yl)ethan-1-one](/img/structure/B13941376.png)


